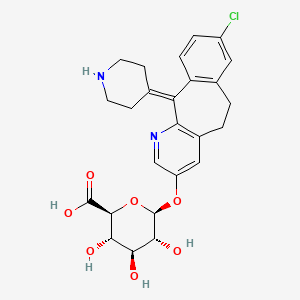

3-Hydroxydesloratadine b-D-glucuronide

Descripción

Contextual Significance as a Metabolite in Xenobiotic Biotransformation Studies

The study of 3-hydroxydesloratadine (B129375) β-D-glucuronide is contextually significant as it exemplifies a key pathway in xenobiotic biotransformation—the process by which the body chemically modifies foreign substances for detoxification and excretion. This process typically occurs in two phases: Phase I reactions, which introduce or expose functional groups (like hydroxylation), and Phase II reactions, which conjugate these groups with endogenous molecules (like glucuronic acid) to increase water solubility and facilitate elimination. nih.gov

The formation of 3-hydroxydesloratadine β-D-glucuronide is a classic illustration of this two-phase system. Its immediate precursor, 3-hydroxydesloratadine, is formed via a Phase I hydroxylation reaction. Subsequently, this precursor undergoes a Phase II conjugation reaction known as glucuronidation. nih.gov This final step, catalyzed by a specific group of enzymes, attaches a glucuronic acid moiety to the 3-hydroxy group, resulting in the formation of 3-hydroxydesloratadine β-D-glucuronide.

This glucuronide is the major in vitro metabolite when 3-hydroxydesloratadine is incubated with human liver microsomes and the necessary cofactor, uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA). nih.gov Research has identified the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for this final conjugation step in the human liver. Out of ten recombinant UGTs tested, UGT1A1, UGT1A3, and UGT2B15 were shown to be the key enzymes mediating this reaction. nih.gov The involvement of these specific enzymes is crucial for understanding potential drug-drug interactions and individual variability in drug metabolism.

Table 1: UGT Enzymes Involved in the Formation of 3-Hydroxydesloratadine β-D-glucuronide from 3-Hydroxydesloratadine

| Enzyme | Catalytic Activity | Confirmation Method | Reference |

|---|---|---|---|

| UGT1A1 | Active | Incubation with recombinant UGTs; Inhibition studies with bilirubin (B190676) | nih.gov |

| UGT1A3 | Active | Incubation with recombinant UGTs; Inhibition studies with diclofenac | nih.gov |

| UGT1A8 | Exhibited catalytic activity | Incubation with recombinant UGTs | nih.gov |

| UGT2B15 | Active | Incubation with recombinant UGTs; Inhibition studies with flunitrazepam | nih.gov |

Historical Trajectory of Metabolic Pathway Elucidation Relevant to 3-Hydroxydesloratadine Formation

The elucidation of the metabolic pathway leading to 3-hydroxydesloratadine, the direct precursor to its glucuronide conjugate, was a long-standing scientific puzzle that persisted for over two decades. nih.gov A significant hurdle for researchers was the consistent failure of conventional in vitro laboratory systems, such as human liver microsomes and S9 fractions, to produce this major human metabolite. nih.govresearchgate.net While 3-hydroxydesloratadine was known to be a major circulating metabolite, the specific enzymes and mechanisms responsible for its creation remained a mystery. nih.gov

A major breakthrough occurred with the use of cryopreserved human hepatocytes (CHHs), which, unlike simpler subcellular fractions, were capable of generating 3-hydroxydesloratadine and its subsequent O-glucuronide. nih.govresearchgate.net This success enabled detailed mechanistic studies that unraveled a novel and unusual metabolic sequence. nih.gov

The research revealed that the formation of 3-hydroxydesloratadine is not a simple one-step hydroxylation. Instead, it involves three sequential reactions:

N-glucuronidation: Desloratadine (B1670295) first undergoes a Phase II conjugation reaction, where it is converted to desloratadine-N-glucuronide. This initial step is catalyzed by the enzyme UGT2B10. nih.govnih.gov

Hydroxylation: The newly formed desloratadine-N-glucuronide then acts as the substrate for a Phase I enzyme, cytochrome P450 2C8 (CYP2C8), which performs the 3-hydroxylation. nih.govnih.gov

Deconjugation: The final step is a rapid, non-enzymatic hydrolysis (deconjugation) of the N-glucuronide, which releases the 3-hydroxydesloratadine metabolite. nih.gov

This discovery was particularly noteworthy because it demonstrated that a Phase II reaction (N-glucuronidation) was an obligatory prerequisite for a Phase I reaction (hydroxylation), a reversal of the typical metabolic sequence. nih.gov The pivotal roles of UGT2B10 and CYP2C8 were confirmed through multiple lines of evidence, including chemical inhibition studies and correlation analyses. nih.govnih.govbioivt.com

Table 2: Key Research Findings in the Elucidation of 3-Hydroxydesloratadine Formation

| Finding | Enzyme(s) Implicated | Method/Inhibitor Used | Reference |

|---|---|---|---|

| Formation of 3-hydroxydesloratadine requires both NADPH and UDP-glucuronic acid. | P450 and UGT enzymes | Studies with human liver microsomes and S9 fractions. | nih.gov |

| Formation of 3-hydroxydesloratadine is robustly correlated with CYP2C8 marker activity. | CYP2C8 | Correlation analysis with amodiaquine (B18356) and paclitaxel (B517696) metabolism. | nih.govresearchgate.net |

| Inhibition of 3-hydroxydesloratadine formation by 91%. | CYP2C8 | Chemical inhibition with gemfibrozil (B1671426) glucuronide. | nih.govbioivt.com |

| Inhibition of 3-hydroxydesloratadine formation by 98%. | General P450 enzymes | Chemical inhibition with 1-aminobenzotriazole. | nih.govbioivt.com |

| Complete inhibition of the conversion of desloratadine to 3-hydroxydesloratadine. | UGT2B10 | Chemical inhibition with nicotine (B1678760). | nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-6-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27ClN2O7/c26-15-3-4-17-13(9-15)1-2-14-10-16(11-28-19(14)18(17)12-5-7-27-8-6-12)34-25-22(31)20(29)21(30)23(35-25)24(32)33/h3-4,9-11,20-23,25,27,29-31H,1-2,5-8H2,(H,32,33)/t20-,21-,22+,23-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMRWMPRWQUMIJ-LYVDORBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)OC5C(C(C(C(O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C(=C3CCNCC3)C4=C1C=C(C=C4)Cl)N=CC(=C2)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27ClN2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774538-89-5 | |

| Record name | 3-Hydroxydesloratadine o-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0774538895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-HYDROXYDESLORATADINE O-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3KVV9T2MG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Enzymatic Biotransformation Pathways Leading to 3 Hydroxydesloratadine and Its Glucuronide Conjugate

Initial N-Glucuronidation of Desloratadine (B1670295)

The first and obligatory step in the pathway is the conjugation of a glucuronic acid moiety to the tertiary amine of the desloratadine molecule, forming an N-glucuronide intermediate. uni.lu

Detailed mechanistic studies have definitively identified Uridine (B1682114) 5'-diphospho-glucuronosyltransferase 2B10 (UGT2B10) as the specific enzyme responsible for catalyzing the initial N-glucuronidation of desloratadine. nih.govresearchgate.net Experiments using recombinant human UGT enzymes demonstrated that UGT2B10 efficiently converts desloratadine to its N-glucuronide form. nih.gov This finding is substantiated by chemical inhibition studies where nicotine (B1678760), a known UGT2B10 inhibitor, completely blocked the formation of 3-hydroxydesloratadine (B129375) in human liver microsomes (HLM) that were supplied with the necessary cofactors for both UGT and CYP enzymes. nih.govresearchgate.net Furthermore, in studies using a panel of individual cryopreserved human hepatocytes (CHH), the rate of 3-hydroxydesloratadine formation showed a strong correlation (r² = 0.72) with UGT2B10 marker activity. nih.govresearchgate.net

UGT2B10 exhibits a preference for substrates containing tertiary amines, a structural feature of desloratadine. nih.gov Research comparing various UGT enzymes confirms that UGT2B10 has a significantly higher affinity and clearance for certain tertiary amines compared to other UGTs like UGT1A3 and UGT1A4. nih.gov

The formation of the subsequent metabolite, 3-hydroxydesloratadine, is entirely dependent on this initial UGT2B10-mediated step. The kinetics of 3-hydroxydesloratadine formation in cryopreserved human hepatocytes (CHHs) have been determined, which reflect the combined efficiency of the sequential enzymatic reactions. Interestingly, desloratadine itself has been identified as a potent and selective competitive inhibitor of UGT2B10. nih.gov

Table 1: Reaction Kinetics and Inhibition Data

| Parameter | Value | Context | Source |

|---|---|---|---|

| Km (3-Hydroxydesloratadine formation) | 1.6 μM | Michaelis-Menten constant in CHHs | nih.govresearchgate.netbioivt.com |

| Vmax (3-Hydroxydesloratadine formation) | 1.3 pmol/min/million cells | Maximum reaction velocity in CHHs | nih.govresearchgate.netbioivt.com |

| Ki (Desloratadine as inhibitor) | 1.3 μM | Inhibition constant for UGT2B10 | nih.gov |

Cytochrome P450-Mediated Hydroxylation of the N-Glucuronide Intermediate

The N-glucuronide of desloratadine, formed by UGT2B10, is the actual substrate for the subsequent oxidative step. uni.lu

The formation of 3-hydroxydesloratadine is a novel metabolic pathway that involves three distinct sequential reactions: nih.govresearchgate.netresearchgate.net

N-Glucuronidation: Desloratadine is first metabolized by UGT2B10 to form desloratadine-N-glucuronide. This initial conjugation is an absolute prerequisite for the next step. nih.govuni.lu

3-Hydroxylation: The newly formed desloratadine-N-glucuronide acts as the substrate for CYP2C8, which hydroxylates the molecule at the 3-position of the cyclohepta[1,2-b]pyridine ring system. nih.govnih.gov

Deconjugation: Following hydroxylation, the N-glucuronide conjugate undergoes a rapid, non-enzymatic hydrolysis, which cleaves the glucuronic acid moiety to yield the free 3-hydroxydesloratadine metabolite. nih.govresearchgate.net

This sequential glucuronidation-oxidation-deconjugation pathway explains why previous attempts to generate 3-hydroxydesloratadine using standard in vitro systems containing only liver microsomes and a P450 cofactor (NADPH) were unsuccessful; the essential UGT cofactor (UDP-glucuronic acid) was missing. nih.govresearchgate.net

Subsequent O-Glucuronidation of 3-Hydroxydesloratadine

After its formation via the multi-step pathway, the 3-hydroxydesloratadine metabolite is inactivated by a second glucuronidation event. researchgate.net This final step involves the attachment of a glucuronic acid molecule to the newly added hydroxyl group, an O-glucuronidation reaction, which results in the formation of 3-Hydroxydesloratadine-O-glucuronide, the major metabolite found in human plasma and urine. nih.gov

Studies using a panel of ten recombinant human UGT enzymes and inhibition studies with human liver microsomes have identified the specific isoforms responsible for this final conjugation. nih.gov

Table 2: UGT Enzymes Catalyzing the O-Glucuronidation of 3-Hydroxydesloratadine

| UGT Isoform | Catalytic Activity | Confirmation Method | Source |

|---|---|---|---|

| UGT1A1 | Yes | Recombinant enzyme & inhibition studies | nih.gov |

| UGT1A3 | Yes | Recombinant enzyme & inhibition studies | nih.gov |

| UGT1A8 | Yes | Recombinant enzyme studies | nih.gov |

| UGT2B15 | Yes | Recombinant enzyme & inhibition studies | nih.gov |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 3-Hydroxydesloratadine β-D-glucuronide |

| 3-Hydroxydesloratadine |

| 3-Hydroxydesloratadine-O-glucuronide |

| 5-hydroxydesloratadine |

| 6-hydroxydesloratadine |

| Amodiaquine (B18356) |

| Bilirubin (B190676) |

| Cerivastatin |

| Clopidogrel (B1663587) glucuronide |

| Desloratadine |

| Desloratadine-N-glucuronide |

| Diclofenac |

| Flunitrazepam |

| Gemfibrozil (B1671426) |

| Gemfibrozil glucuronide |

| Hecogenin |

| Levomedetomidine |

| Loratadine |

| Montelukast (B128269) |

| Nicotine |

| Paclitaxel (B517696) |

Conjugation Mechanisms Forming 3-Hydroxydesloratadine O-Glucuronide

The terminal conjugation of 3-hydroxydesloratadine is a Phase II metabolic reaction that results in the formation of 3-Hydroxydesloratadine O-glucuronide. This glucuronide conjugate is the major metabolite of desloratadine observed in human plasma and urine. nih.gov

The mechanism involves the covalent attachment of a glucuronic acid moiety to the hydroxyl group of 3-hydroxydesloratadine. This reaction is catalyzed by members of the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. The process requires the activated form of glucuronic acid, uridine 5'-diphospho-glucuronic acid (UDPGA), as a co-substrate. nih.gov The UGT enzyme facilitates the transfer of the glucuronic acid group from UDPGA to the 3-hydroxy position of the desloratadine metabolite, forming an O-glucuronide bond. nih.govresearchgate.net This conjugation significantly increases the water solubility of the compound, aiding in its elimination from the body.

The formation of 3-hydroxydesloratadine-glucuronide has been successfully demonstrated in vitro through incubations of 3-hydroxydesloratadine with human liver microsomes that were supplemented with the necessary cofactor, UDPGA. nih.gov The structure of the resulting metabolite was subsequently confirmed using analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS). nih.gov

Table 1: Key Research Findings on the Formation of 3-Hydroxydesloratadine and its Glucuronide

| Finding | Description | Source |

|---|---|---|

| Precursor Formation Pathway | Formation of 3-hydroxydesloratadine requires three steps: N-glucuronidation of desloratadine (by UGT2B10), followed by hydroxylation (by CYP2C8), and subsequent deconjugation. | nih.govnih.gov |

| Terminal Conjugation | 3-hydroxydesloratadine undergoes O-glucuronidation to form its major glucuronide metabolite. | nih.govresearchgate.net |

| Cofactor Requirement | The glucuronidation reaction requires the cofactor uridine 5'-diphosphate-glucuronic acid (UDPGA). | nih.gov |

| In Vitro Confirmation | The formation of the glucuronide metabolite was confirmed in human liver microsomes. | nih.gov |

Identification of UGT Isoforms Potentially Involved in Terminal Glucuronidation

While the initial N-glucuronidation of desloratadine is specifically catalyzed by UGT2B10, a different set of UGT isoforms is responsible for the terminal O-glucuronidation of the 3-hydroxydesloratadine metabolite. nih.govnih.gov Identifying these specific isoforms is crucial for understanding the metabolic clearance of the drug.

Research utilizing a panel of ten recombinant human UGT enzymes demonstrated that several isoforms possess the ability to catalyze the formation of 3-hydroxydesloratadine-glucuronide. Specifically, UGT1A1, UGT1A3, UGT1A8, and UGT2B15 showed catalytic activity towards this substrate. nih.gov

To further validate these findings in a more biologically relevant system, inhibition studies were conducted in human liver microsomes. These experiments used known inhibitors of specific UGT enzymes to determine their relative contributions to the formation of 3-hydroxydesloratadine-glucuronide. The results of these inhibition studies confirmed the significant involvement of UGT1A1, UGT1A3, and UGT2B15 in the glucuronidation process within the human liver. nih.gov

Table 2: UGT Isoforms and Inhibitors in 3-Hydroxydesloratadine Glucuronidation

| UGT Isoform | Catalytic Activity | Confirmed Involvement in Liver | Inhibitor Used for Confirmation | Source |

|---|---|---|---|---|

| UGT1A1 | Yes | Yes | Bilirubin | nih.gov |

| UGT1A3 | Yes | Yes | Diclofenac | nih.gov |

| UGT1A8 | Yes | Not specified in inhibition studies | Not applicable | nih.gov |

| UGT2B15 | Yes | Yes | Flunitrazepam | nih.gov |

These findings demonstrate that multiple UGT enzymes contribute to the terminal metabolic step of desloratadine, highlighting the redundancy and complexity of drug metabolism pathways in humans. nih.gov

In Vitro Enzymological Characterization and Mechanistic Studies

Kinetic Analysis of Enzyme Activities in Recombinant Systems

| Parameter | Value | Reference |

|---|---|---|

| Km (Michaelis constant) | 1.6 µM | nih.gov |

| Vmax (Maximum velocity) | 1.3 pmol/min per million cells | nih.gov |

These kinetic values from CHHs reflect the combined efficiency of the sequential UGT2B10 and CYP2C8 enzymatic activities. nih.gov While kinetics for the final glucuronidation step (3-hydroxydesloratadine to its O-glucuronide) by individual UGTs have been investigated, specific Km and Vmax values for this singular reaction are less defined in the literature. However, studies on related compounds show UGT2B10 acting as a high-affinity enzyme for the glucuronidation of various substrates. For instance, its N-glucuronidation of amitriptyline (B1667244) has an apparent Km of 2.60 µM. nih.gov

The formation of 3-Hydroxydesloratadine β-D-glucuronide involves multiple UGT isoforms at different stages of the pathway.

Initial N-glucuronidation: The first step, the N-glucuronidation of desloratadine, is selectively catalyzed by UGT2B10. nih.govresearchgate.net This is an obligatory step for the subsequent formation of 3-hydroxydesloratadine. nih.gov

Final O-glucuronidation: The final step, the conversion of 3-hydroxydesloratadine to its O-glucuronide conjugate, is mediated by a different set of UGT enzymes. A screening of ten recombinant human UGTs demonstrated that UGT1A1, UGT1A3, UGT1A8, and UGT2B15 all possess catalytic activity for this reaction. nih.gov Inhibition studies confirmed the involvement of UGT1A1, UGT1A3, and UGT2B15 in this metabolic conversion in human liver microsomes. nih.gov

| Metabolic Step | Substrate | Product | Involved UGT Isoforms | Reference |

|---|---|---|---|---|

| Initial N-glucuronidation | Desloratadine | Desloratadine-N-glucuronide | UGT2B10 | nih.govnih.govresearchgate.net |

| Final O-glucuronidation | 3-Hydroxydesloratadine | 3-Hydroxydesloratadine β-D-glucuronide | UGT1A1, UGT1A3, UGT1A8, UGT2B15 | nih.gov |

This demonstrates a clear division of labor among UGT isoforms, with UGT2B10 performing a unique and essential initiating role, while several other isoforms from the UGT1A and UGT2B subfamilies are responsible for the terminal detoxification step.

Enzyme Inhibition and Induction Investigations

The activity of UGT2B10, the enzyme initiating the metabolic cascade, can be significantly inhibited by several compounds. Nicotine (B1678760), a selective inhibitor of UGT2B10, was found to completely block the conversion of desloratadine to 3-hydroxydesloratadine in human liver microsomes fortified with necessary cofactors. nih.govresearchgate.net

Furthermore, desloratadine itself has been identified as a potent and selective competitive inhibitor of UGT2B10. nih.govresearchgate.net This suggests a potential for autoinhibition of its own metabolic pathway. The inhibition constant (Ki) for this interaction has been determined.

| Inhibitor | Effect | Ki Value | Reference |

|---|---|---|---|

| Nicotine | Completely inhibited the formation of 3-hydroxydesloratadine | Not specified | nih.govresearchgate.net |

| Desloratadine | Potent and selective competitive inhibitor of UGT2B10 | 1.3 µM | nih.govresearchgate.netresearchgate.net |

| Amitriptyline | Potent inhibitor of UGT2B10 | Ki,u = 0.61 µM | nih.gov |

| Doxepin | Potent inhibitor of UGT2B10 | Ki,u = 0.95 µM | nih.gov |

Other compounds, such as the tricyclic antidepressants amitriptyline and doxepin, are also potent inhibitors of UGT2B10. nih.gov

Following the initial UGT2B10-mediated step, the hydroxylation of desloratadine-N-glucuronide is catalyzed exclusively by CYP2C8. nih.gov This makes the pathway highly susceptible to inhibition by known CYP2C8 inhibitors. Chemical inhibition studies in cryopreserved human hepatocytes have demonstrated that blocking CYP2C8 activity drastically reduces or eliminates the formation of 3-hydroxydesloratadine. nih.govresearchgate.net

Gemfibrozil (B1671426) glucuronide, a potent mechanism-based inhibitor of CYP2C8, and 1-aminobenzotriazole, a general P450 inhibitor, were shown to inhibit the formation of 3-hydroxydesloratadine by 91% and 98%, respectively. nih.gov

| Inhibitor | Mechanism/Type | % Inhibition of 3-Hydroxydesloratadine Formation | Reference |

|---|---|---|---|

| Gemfibrozil glucuronide | CYP2C8 inhibitor | 91% | nih.gov |

| 1-Aminobenzotriazole | General P450 inhibitor | 98% | nih.gov |

| Gemfibrozil | CYP2C8 inhibitor | 73% - 100% | nih.gov |

| Montelukast (B128269) | CYP2C8 inhibitor | 73% - 100% | nih.gov |

| Clopidogrel (B1663587) glucuronide | CYP2C8 inhibitor | 73% - 100% | nih.gov |

| Repaglinide | CYP2C8 inhibitor | 73% - 100% | nih.gov |

| Cerivastatin | CYP2C8 inhibitor | 73% - 100% | nih.gov |

Importantly, desloratadine itself does not appear to be a significant inhibitor of CYP2C8. nih.govresearchgate.net

The unique sequential nature of this metabolic pathway makes it a clear example of how modulating enzyme activity can perturb a metabolic outcome. Mechanistic studies have confirmed that the formation of 3-hydroxydesloratadine is strictly dependent on the presence of both NADPH, the necessary cofactor for CYP450 enzymes, and UDP-glucuronic acid (UDPGA), the cofactor for UGT enzymes. nih.gov

The perturbation of this pathway has been demonstrated through several key findings:

Dual Cofactor Requirement: The absence of either NADPH or UDPGA prevents the formation of 3-hydroxydesloratadine, confirming the essential roles of both CYP and UGT enzymes in the sequence. nih.gov

Inhibition of UGT2B10: Selective inhibition of UGT2B10 by compounds like nicotine halts the entire downstream process, preventing CYP2C8 from accessing its substrate and thus blocking the formation of 3-hydroxydesloratadine. nih.govresearchgate.net

Inhibition of CYP2C8: Direct inhibition of CYP2C8 by various drugs effectively stops the hydroxylation step, leading to a dramatic decrease in the production of 3-hydroxydesloratadine. nih.gov

Enzyme Activity Correlation: A strong correlation (r² of 0.70-0.90) has been observed between the marker activity of CYP2C8 and the rate of 3-hydroxydesloratadine formation across a panel of individual human hepatocytes, further solidifying the critical role of CYP2C8 in this pathway. nih.gov

These findings collectively demonstrate that the metabolic pathway leading to 3-hydroxydesloratadine and its glucuronide is highly sensitive to the modulation of either UGT2B10 or CYP2C8, highlighting potential avenues for drug-drug interactions.

Utilization of Diverse In Vitro Models for Pathway Elucidation

The metabolic pathway leading to the formation of 3-hydroxydesloratadine and its subsequent glucuronide conjugate has been a subject of extensive investigation. The elucidation of this pathway was challenging, largely due to the inability of many standard in vitro systems to generate the 3-hydroxy metabolite. nih.gov, researchgate.net Through the systematic application of various in vitro models, including cryopreserved hepatocytes, subcellular fractions, and recombinant enzymes, researchers successfully unraveled a novel and complex metabolic sequence.

Cryopreserved human hepatocytes (CHHs) have proven to be an invaluable tool in metabolic research, as they retain a full complement of Phase I and Phase II drug-metabolizing enzymes and cofactors, closely mimicking the environment of the liver. nih.gov, nih.gov Their application was a breakthrough in understanding desloratadine metabolism, as CHHs were the first in vitro system demonstrated to successfully produce 3-hydroxydesloratadine and its subsequent O-glucuronide from the parent compound, desloratadine. nih.gov, researchgate.net

Studies using pooled CHHs established the enzyme kinetics for the formation of 3-hydroxydesloratadine. nih.gov Furthermore, research involving panels of hepatocytes from individual donors showed a strong correlation between the rate of 3-hydroxydesloratadine formation and the marker activities for cytochrome P450 2C8 (CYP2C8). nih.gov, nih.gov, researchgate.net For instance, a robust correlation (r² of 0.70-0.90) was observed between 3-hydroxydesloratadine formation and the metabolism of amodiaquine (B18356) and paclitaxel (B517696), both known CYP2C8 substrates. nih.gov, researchgate.net

Chemical inhibition studies in CHHs further solidified the role of CYP2C8. The use of potent and selective CYP2C8 inhibitors resulted in a significant reduction in the formation of 3-hydroxydesloratadine, confirming CYP2C8 as the key enzyme responsible for the 3-hydroxylation step. nih.gov

| Parameter | Finding | Reference |

| Metabolite Formation | CHHs successfully form 3-hydroxydesloratadine and its O-glucuronide from desloratadine. | nih.gov, researchgate.net |

| Enzyme Kinetics | The formation of 3-hydroxydesloratadine in CHHs followed Michaelis-Menten kinetics with a K_m of 1.6 µM and a V_max of 1.3 pmol/min per million cells. | nih.gov |

| Correlation Analysis | Formation of 3-hydroxydesloratadine correlated strongly with CYP2C8 marker activity (amodiaquine and paclitaxel metabolism) in a panel of individual CHHs (r² = 0.70–0.90). | nih.gov, researchgate.net |

| Chemical Inhibition | Gemfibrozil glucuronide (a CYP2C8 inhibitor) inhibited formation by 91%. | nih.gov |

| 1-Aminobenzotriazole (a general P450 inhibitor) inhibited formation by 98%. | nih.gov | |

| Other CYP2C8 inhibitors (montelukast, repaglinide, etc.) caused extensive inhibition (73%–100%). | nih.gov |

Human liver microsomes (HLM) and liver S9 fractions are subcellular preparations widely used in drug metabolism studies. nih.gov, thermofisher.com HLM are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes like cytochrome P450s and Phase II enzymes like UDP-glucuronosyltransferases (UGTs). mdpi.com, bioivt.com The S9 fraction contains both the microsomal and the cytosolic fractions, thus possessing a broader range of metabolic enzymes. nih.gov, mdpi.com

For years, the inability to detect the formation of 3-hydroxydesloratadine in incubations with HLM posed a significant scientific mystery. nih.gov, researchgate.net The breakthrough came from mechanistic studies which revealed that the formation of this metabolite in fortified HLM and S9 fractions required the presence of both NADPH (the cofactor for CYP enzymes) and UDP-glucuronic acid (UDPGA, the cofactor for UGT enzymes). nih.gov, nih.gov, researchgate.net This crucial finding indicated that the formation of 3-hydroxydesloratadine was not a simple, single-step hydroxylation. Instead, it pointed to an unconventional pathway involving both a Phase II and a Phase I enzyme acting in sequence.

Further investigation using these systems elucidated a three-step process:

N-glucuronidation: Desloratadine first undergoes N-glucuronidation, a reaction catalyzed by the UGT enzyme UGT2B10. nih.gov, nih.gov

Hydroxylation: The resulting desloratadine-N-glucuronide is then hydroxylated at the 3-position by CYP2C8. nih.gov, nih.gov

Deconjugation: This is followed by a rapid, non-enzymatic hydrolysis (deconjugation) of the N-glucuronide to yield 3-hydroxydesloratadine. nih.gov

In separate studies focused on the final step of the major metabolic pathway, HLM were incubated with 3-hydroxydesloratadine and UDPGA. These experiments successfully produced 3-hydroxydesloratadine-O-glucuronide, confirming that microsomes contain the necessary UGT enzymes for this final conjugation step. nih.gov

| In Vitro System | Cofactor(s) | Key Finding | Reference |

| Human Liver Microsomes (HLM) | NADPH only | No formation of 3-hydroxydesloratadine from desloratadine. | nih.gov, researchgate.net |

| Human Liver Microsomes (HLM) / S9 Fraction | NADPH and UDPGA | Formation of 3-hydroxydesloratadine from desloratadine is observed, revealing a sequential glucuronidation-oxidation pathway. | nih.gov, nih.gov, researchgate.net |

| Human Liver Microsomes (HLM) | UDPGA | Catalyzes the formation of 3-hydroxydesloratadine-O-glucuronide from 3-hydroxydesloratadine. | nih.gov |

Recombinant enzyme systems, which involve expressing a single human enzyme in a cellular system, are essential for unequivocally identifying the specific enzymes responsible for a particular metabolic reaction. bioivt.com This approach was critical for dissecting the complex metabolism of desloratadine and its metabolites.

To identify the enzymes responsible for the direct glucuronidation of 3-hydroxydesloratadine, the metabolite was incubated with a panel of ten different recombinant human UGT enzymes. nih.gov These experiments demonstrated that UGT1A1, UGT1A3, and UGT2B15 were the primary enzymes mediating the formation of 3-hydroxydesloratadine-β-D-glucuronide. nih.gov UGT1A8 also exhibited some catalytic activity. nih.gov The involvement of these specific UGTs was further confirmed by chemical inhibition studies in HLM using known inhibitors like bilirubin (B190676) and diclofenac. nih.gov

To validate the novel pathway for the formation of 3-hydroxydesloratadine itself, studies with recombinant UGT and CYP enzymes were performed. nih.gov This work confirmed the specific involvement of UGT2B10 in the initial N-glucuronidation of desloratadine and CYP2C8 for the subsequent hydroxylation of the N-glucuronide intermediate. nih.gov, nih.gov Chemical inhibition experiments using nicotine, a UGT2B10 inhibitor, completely prevented the conversion of desloratadine to 3-hydroxydesloratadine in fortified HLM, further cementing the essential role of UGT2B10 in this pathway. nih.gov

| Reaction Studied | Recombinant Enzyme(s) | Finding | Reference |

| Formation of 3-hydroxydesloratadine-O-glucuronide | UGT1A1, UGT1A3, UGT2B15 | Exhibited significant catalytic activity. | nih.gov |

| UGT1A8 | Exhibited catalytic activity. | nih.gov | |

| Other UGTs (1A4, 1A6, 1A7, 1A9, 1A10, 2B7) | Showed no or negligible activity. | nih.gov | |

| Formation of 3-hydroxydesloratadine (from desloratadine) | Recombinant UGT2B10 and CYP2C8 | Confirmed the sequential pathway: UGT2B10 catalyzes N-glucuronidation, which is a required step before CYP2C8 can perform 3-hydroxylation. | nih.gov |

Advanced Analytical Methodologies for Research Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal analytical platform for the determination of 3-Hydroxydesloratadine (B129375) β-D-glucuronide in various biological matrices. Its superior sensitivity and selectivity allow for precise quantification even at low concentrations. unr.edu.ar

The development of robust quantitative methods for 3-Hydroxydesloratadine β-D-glucuronide and its parent compound, 3-hydroxydesloratadine, is a critical step for supporting clinical and non-clinical studies. nih.gov These methods are developed and validated according to stringent regulatory guidelines to ensure reliability. unr.edu.arpsu.eduijprajournal.com Validation procedures confirm the method's accuracy, precision, selectivity, sensitivity, and stability. nih.govnih.gov

One developed LC-MS/MS method for the simultaneous determination of desloratadine (B1670295) and 3-hydroxydesloratadine in human plasma demonstrated high sensitivity with a lower limit of quantification (LLOQ) of 50.0 pg/mL. psu.edu Another method achieved an LLOQ of 100 pg/mL for both analytes. nih.govnih.gov These methods typically employ a deuterated internal standard, such as 3-Hydroxy desloratadine-D4, to ensure accuracy by accounting for variability during sample preparation and analysis. psu.edu The validation process involves assessing intra- and inter-day precision and accuracy, which must fall within acceptable limits (e.g., <15%). psu.eduresearchgate.net Stability is also rigorously tested under various conditions, including freeze-thaw cycles and room temperature storage, to ensure sample integrity. nih.govnih.gov

| Parameter | Value |

|---|---|

| Linearity Range | 50.0 pg/mL to 10000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 50.0 pg/mL |

| Intra-day Precision (%CV) | < 5.10 |

| Inter-day Precision (%CV) | < 6.68 |

| Intra-day Accuracy | -4.00% to 3.75% |

| Inter-day Accuracy | -6.00% to -0.25% |

While tandem quadrupole mass spectrometry is excellent for quantification, high-resolution mass spectrometry (HRMS) is invaluable for the structural confirmation of metabolites like 3-Hydroxydesloratadine β-D-glucuronide. europa.eu HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolite and confirming its identity. In animal studies, it has been noted that desloratadine metabolism can differ from humans, with more 5- and 6-hydroxylation observed compared to the predominant 3-hydroxylation in humans. europa.eu HRMS is crucial for identifying these different metabolic pathways. Furthermore, HRMS is a powerful tool in broader metabolite profiling studies, helping to create a comprehensive picture of how a drug is processed in the body. europa.eu

Chromatographic Separation Principles and Optimization

Effective chromatographic separation is fundamental to the success of any LC-MS/MS analysis, ensuring that the analyte of interest is separated from other matrix components and isomers. libretexts.org This separation relies on the differential distribution of the analyte between a mobile phase and a stationary phase. jackwestin.com

The choice of stationary and mobile phases is critical for achieving optimal separation of polar glucuronide conjugates. phenomenex.com

Stationary Phase: Reversed-phase columns, particularly C18, are most commonly used for the analysis of desloratadine and its metabolites. psu.edunih.gov In one study, a Kromasil C18 column (150mm x 4.6mm, 5µm) was found to be the most appropriate for the analysis of desloratadine and 3-hydroxydesloratadine, providing good chromatographic response and peak shape. psu.edu Other columns, such as Hypurity Advance and Xbridge C18, have also been successfully employed. nih.govnih.gov While cyano columns were tested, they showed high retention and suboptimal peak shape for these compounds. psu.edu

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). phenomenex.com To improve ionization efficiency in the mass spectrometer and control peak shape, additives are often included. Ammonium (B1175870) formate (B1220265) is a common additive used in mobile phases for the analysis of desloratadine and its metabolites, as it helps in the formation of proton adducts in positive ion mode. psu.edunih.gov The pH of the mobile phase is another critical parameter that can be adjusted to optimize the separation. youtube.com For instance, a mobile phase of methanol/acetonitrile mixed with 10mM ammonium formate has been used effectively. psu.edu

| Stationary Phase | Mobile Phase Composition | Reference |

|---|---|---|

| Kromasil C18 (150mm x 4.6mm, 5µm) | Methanol:Acetonitrile (60:40 V/V) and 10mM Ammonium formate (70:30 V/V) | psu.edu |

| Xbridge C18 (50 mm × 4.6 mm, 5 µm) | 10 mM ammonium formate and methanol (20:80, v/v) | nih.gov |

| Hypurity Advance (50 × 4.6 mm, 5-μm) | Mixture of Solution A and B (90:10) | nih.gov |

| Shimpick Cyano column (250 mm × 4.6 mm, 5-μm) | Ethanol and water (50:50 v/v) with 0.04% TEA, pH 4.5 | nih.gov |

Several strategies can be employed to improve the separation (resolution) and detection (sensitivity) of 3-Hydroxydesloratadine β-D-glucuronide.

Mobile Phase Optimization: Adjusting the ratio of the organic solvent to the aqueous buffer can significantly impact retention time and resolution. phenomenex.com The use of additives like formic acid or ammonium formate can enhance MS ionization, thereby boosting sensitivity. preprints.org

Column Chemistry: While C18 is common, exploring other stationary phase chemistries, such as hydrophilic interaction liquid chromatography (HILIC), can be beneficial, especially for highly polar compounds like glucuronides. preprints.org HILIC columns use a high percentage of organic solvent, which can enhance desolvation and ionization efficiency in the mass spectrometer. preprints.org

Flow Rate and Temperature: Optimizing the flow rate of the mobile phase can improve peak sharpness and resolution. Maintaining a constant column temperature is also crucial for ensuring reproducible retention times. ijprajournal.com

Gradient Elution: Instead of using a constant mobile phase composition (isocratic), a gradient elution, where the composition of the mobile phase changes over time, can be used to improve the separation of complex mixtures and sharpen peak shapes.

Sample Preparation Techniques in Research Matrices

Before analysis, 3-Hydroxydesloratadine β-D-glucuronide must be extracted from the complex biological matrix (e.g., plasma) to remove interfering substances. unr.edu.ar The choice of technique aims for high and reproducible recovery.

The most common extraction techniques are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govpsu.edu

Solid-Phase Extraction (SPE): In SPE, the compound of interest is isolated from the sample by adsorbing it onto a solid sorbent, washing away interferences, and then eluting the analyte with a different solvent. This technique was used in a validated method for desloratadine and 3-hydroxydesloratadine, demonstrating its suitability for these analytes. nih.govnih.gov

Protein Precipitation: This is a simpler but sometimes less clean method where a solvent (like acetonitrile) is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.

| Technique | Matrix | Key Details | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Human Plasma | Used deuterated internal standards for quantification. | psu.edu |

| Solid-Phase Extraction (SPE) | Human Plasma | Validated for a calibration range of 100-11,000 pg/ml. | nih.govnih.gov |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Achieved an average recovery of 90.3% for desloratadine. | nih.gov |

Extraction and Clean-up Procedures for Metabolite Isolation (e.g., from in vitro incubation samples)

The isolation of 3-Hydroxydesloratadine b-D-glucuronide from in vitro incubation samples, such as those from human liver microsomes, presents a significant analytical challenge due to the complexity of the matrix. researchgate.net Effective sample preparation is crucial to remove proteins, salts, and other endogenous components that can interfere with subsequent analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The primary goal is to obtain a clean extract containing the analyte of interest with high recovery. Common extraction techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation: This is often the initial step in sample clean-up. It involves the addition of an organic solvent, such as acetonitrile or methanol, to the in vitro sample to denature and precipitate proteins. benthamscience.com While simple and fast, it may not provide the cleanest extracts, and the resulting supernatant may require further processing.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent like ethyl ether. nih.gov The pH of the aqueous phase can be adjusted to optimize the partitioning of the target analyte into the organic layer. This method can offer cleaner extracts than protein precipitation but can be more time-consuming and may have lower recovery for highly polar metabolites like glucuronides.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used technique for the extraction and concentration of analytes from complex matrices. nih.gov It utilizes a solid sorbent material packed into a cartridge or a 96-well plate to selectively retain the analyte while interfering substances are washed away. For a polar compound like this compound, a mixed-mode SPE, which combines both reversed-phase and ion-exchange retention mechanisms, can be particularly advantageous. nih.gov The choice of sorbent, as well as the conditioning, loading, washing, and elution solvents, are critical parameters that must be optimized to ensure high recovery and purity of the analyte.

The following table summarizes the key aspects of these extraction methods:

| Extraction Method | Principle | Advantages | Disadvantages |

| Protein Precipitation | Denaturation and removal of proteins using an organic solvent. | Fast, simple, and inexpensive. | May result in less clean extracts and matrix effects. |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than protein precipitation. | Can be labor-intensive and may have lower recovery for polar metabolites. |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent. | High recovery, clean extracts, and ability to concentrate the analyte. | Can be more expensive and requires method development. |

Role of Internal Standards in Analytical Method Development

In quantitative bioanalysis using LC-MS/MS, the use of an appropriate internal standard (IS) is fundamental to achieving accurate and precise results. aptochem.comcrimsonpublishers.com An IS is a compound of known concentration that is added to samples, calibration standards, and quality control samples at the beginning of the sample preparation process. kcasbio.com Its purpose is to compensate for the variability that can occur during sample extraction, clean-up, and analysis. aptochem.comkcasbio.com

The ideal internal standard for the quantification of this compound is a stable isotope-labeled (SIL) version of the analyte itself, such as a deuterated or ¹³C-labeled analog. aptochem.comcrimsonpublishers.comisolife.nl SIL internal standards are considered the "gold standard" in bioanalysis for several key reasons:

Similar Physicochemical Properties: A SIL-IS has nearly identical chemical and physical properties to the unlabeled analyte. aptochem.com This means it will behave similarly during extraction, chromatography, and ionization in the mass spectrometer. aptochem.com

Correction for Matrix Effects: Biological matrices can contain endogenous compounds that co-elute with the analyte and either suppress or enhance its ionization in the mass spectrometer, a phenomenon known as the matrix effect. crimsonpublishers.comacs.org Because the SIL-IS is chemically identical to the analyte, it experiences the same matrix effects. acs.org By calculating the ratio of the analyte response to the IS response, these effects can be effectively normalized, leading to more accurate quantification.

Compensation for Extraction Variability: Losses of the analyte can occur at various stages of the sample preparation process. Since the IS is added at the beginning, it experiences the same losses as the analyte. kcasbio.com The use of the analyte-to-IS ratio corrects for this variability, improving the precision and accuracy of the measurement.

Improved Method Robustness: The inclusion of a SIL-IS makes the analytical method more robust and less susceptible to minor variations in experimental conditions. aptochem.com

For the analysis of desloratadine and its metabolites, deuterated internal standards such as [²H₄]desloratadine and [²H₄]3-OH desloratadine have been successfully employed. nih.gov The selection of the IS and its concentration are critical aspects of method development and validation to ensure the reliability of the analytical data.

The table below outlines the key functions of an internal standard in analytical method development:

| Function of Internal Standard | Description |

| Correction for Extraction Inefficiency | Compensates for incomplete and variable recovery of the analyte during sample preparation. |

| Compensation for Matrix Effects | Normalizes the signal suppression or enhancement caused by co-eluting matrix components. |

| Correction for Instrumental Variability | Accounts for variations in injection volume and instrument response over time. |

| Improved Accuracy and Precision | Leads to more reliable and reproducible quantitative results. |

Research Significance in Broader Metabolic and Pharmacological Contexts

Contribution to the Understanding of UDP-Glucuronosyltransferase Isoform Specificity

The metabolic pathway of desloratadine (B1670295) provides a detailed case study for the specificity of UDP-glucuronosyltransferase (UGT) isoforms. Two distinct glucuronidation steps involve different UGT enzymes, underscoring their specific roles in drug metabolism.

The initial, obligatory N-glucuronidation of desloratadine is selectively catalyzed by UGT2B10. nih.govnih.gov This was confirmed in studies where the formation of 3-hydroxydesloratadine (B129375) was completely inhibited by nicotine (B1678760), a known inhibitor of UGT2B10. nih.gov Furthermore, there was a strong correlation between the formation of 3-hydroxydesloratadine and the activity of UGT2B10 in a panel of individual human hepatocytes. nih.gov Desloratadine itself has been identified as a potent and relatively selective competitive inhibitor of UGT2B10. nih.gov

The subsequent glucuronidation of the 3-hydroxy metabolite to form 3-hydroxydesloratadine β-D-glucuronide is mediated by a different set of UGT isoforms. Studies using recombinant human UGTs have shown that UGT1A1, UGT1A3, and UGT2B15 are the primary enzymes responsible for this reaction. nih.gov UGT1A8 also showed some catalytic activity. nih.gov The involvement of these specific isoforms was further supported by inhibition studies using known inhibitors like bilirubin (B190676), diclofenac, and flunitrazepam. nih.gov

This clear demarcation of duties among UGT isoforms in the metabolism of a single drug highlights their substrate specificity and provides valuable information for predicting drug-drug interactions and understanding inter-individual variability in drug metabolism.

| Metabolic Step | Substrate | Product | Key UGT Isoform(s) |

| Initial N-glucuronidation | Desloratadine | Desloratadine-N-glucuronide | UGT2B10 |

| O-glucuronidation | 3-Hydroxydesloratadine | 3-Hydroxydesloratadine β-D-glucuronide | UGT1A1, UGT1A3, UGT2B15 |

Insights into Cytochrome P450 Enzyme Mechanisms, Particularly CYP2C8

The investigation into the formation of 3-hydroxydesloratadine has provided significant insights into the mechanism of the Cytochrome P450 enzyme, CYP2C8. It was unequivocally identified as the key enzyme responsible for the 3-hydroxylation step. nih.govresearchgate.net This was demonstrated through several lines of evidence:

Chemical Inhibition: In cryopreserved human hepatocytes, the formation of 3-hydroxydesloratadine was inhibited by 91% with gemfibrozil (B1671426) glucuronide, a specific CYP2C8 inhibitor. nih.govresearchgate.net Other CYP2C8 inhibitors such as montelukast (B128269) and clopidogrel (B1663587) glucuronide also resulted in significant inhibition (73%-100%). nih.gov

Correlation Studies: A strong correlation (r² of 0.70-0.90) was observed between the marker activity of CYP2C8 and the formation of 3-hydroxydesloratadine across a panel of individual human hepatocyte donors. nih.govresearchgate.net

Recombinant Enzymes: Studies using recombinant P450 enzymes confirmed the specific involvement of CYP2C8 in the oxidation of the desloratadine-N-glucuronide intermediate. nih.govresearchgate.net

A crucial finding is that CYP2C8 acts on the N-glucuronide of desloratadine rather than on desloratadine itself. nih.govresearchgate.net This demonstrates a novel substrate preference for CYP2C8 and expands the known repertoire of its catalytic activities. This unique mechanism, involving the oxidation of a glucuronidated compound, offers a deeper understanding of how P450 enzymes can participate in complex, multi-step metabolic pathways. nih.govnih.gov The selective nature of this metabolic route has led to the proposal of desloratadine as a potential probe substrate for assessing CYP2C8 activity in drug-drug interaction studies. researchgate.net

| Inhibitor | Target Enzyme | % Inhibition of 3-Hydroxydesloratadine Formation |

| Gemfibrozil glucuronide | CYP2C8 | 91% |

| 1-Aminobenzotriazole | General P450 inhibitor | 98% |

| Montelukast | CYP2C8 | 73%-100% |

| Clopidogrel glucuronide | CYP2C8 | 73%-100% |

Comparative Metabolic Studies in Non-Human Biological Systems for Translational Research

Comparative studies on the metabolism of desloratadine across different species have been instrumental in translational research, particularly in understanding why the formation of 3-hydroxydesloratadine is a major pathway in humans but not in many preclinical animal models. nih.gov There are notable species-dependent differences in the metabolic profiles of desloratadine. nih.gov

For instance, while 3-hydroxydesloratadine and its glucuronide are the primary metabolites in humans, in control mice, 5- and 6-hydroxydesloratadine are the predominant metabolites. nih.gov Studies using hepatocytes from various species, including mouse, rat, rabbit, dog, minipig, and monkey, have been conducted to compare the formation of 3-hydroxydesloratadine. researchgate.net

A significant advancement in this area is the use of chimeric mice with humanized livers. These mice, transplanted with human hepatocytes, have been shown to reproduce the human-specific in vivo metabolic profile of desloratadine. nih.gov After oral administration of desloratadine, these humanized-liver mice showed higher plasma levels of 3-hydroxydesloratadine and its O-glucuronide compared to control mice. nih.gov The excretion profile of metabolites in the urine and feces of these mice was also reasonably similar to that reported for humans, with urinary 3-hydroxydesloratadine O-glucuronide and fecal 3-hydroxydesloratadine being major excretion products. nih.gov

These comparative studies are vital for the validation of animal models in preclinical drug development. The ability of humanized-liver mice to mimic the specific metabolic pathway leading to 3-hydroxydesloratadine β-D-glucuronide provides a more reliable model for predicting human pharmacokinetics and metabolism, thereby bridging the gap between preclinical and clinical research.

| Species | Primary Desloratadine Metabolites |

| Human | 3-Hydroxydesloratadine and its glucuronide |

| Control Mice | 5- and 6-Hydroxydesloratadine |

| Humanized-Liver Mice | 3-Hydroxydesloratadine and its glucuronide |

Chemical Synthesis and Derivatization for Research Purposes

Laboratory Synthesis of 3-Hydroxydesloratadine (B129375) as a Precursor

A multi-step synthesis has been developed to produce 3-Hydroxydesloratadine, starting from 3-methyl pyridine (also known as 3-picoline). This process has been efficiently designed for scalability, enabling multikilogram production for extensive research purposes .

The synthesis of 3-Hydroxydesloratadine is a complex, twelve-step process that begins with the modification of the pyridine ring of 3-methyl pyridine . The initial challenge of introducing a hydroxyl group directly to the pyridine ring of desloratadine (B1670295) led to the strategy of building the molecule from a modified pyridine precursor .

A key sequence of reactions involves the sulfonation of 3-picoline using fuming sulfuric acid and a mercury (II) sulfate catalyst at high temperatures, followed by hydroxylation with sodium hydroxide at elevated temperatures to yield 5-hydroxy-3-picoline . Subsequent steps involve protection of the hydroxyl group, N-oxidation of the pyridine ring, and the introduction of a cyano group . The synthesis proceeds through several other intermediates to construct the final tricyclic structure of 3-Hydroxydesloratadine. The final step involves deprotection of the hydroxyl group using boron tribromide to yield the target compound . The structure of the synthesized 3-Hydroxydesloratadine is confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Table 1: Key Steps in the Synthesis of 3-Hydroxydesloratadine from 3-Methyl Pyridine

| Step | Starting Material | Key Reagents | Product | Yield (%) |

| 1 | 3-Methyl Pyridine | Fuming H₂SO₄, HgSO₄ | 5-Methylpyridine-3-sulfonic acid | 46 |

| 2 | 5-Methylpyridine-3-sulfonic acid | NaOH, H₂O | 5-Hydroxy-3-picoline | 61 |

| 3 | 5-Hydroxy-3-picoline | Triphenylphosphine, DEAD, Methanol (B129727) | 3-Methoxy-5-methylpyridine | 57 |

| 4 | 3-Methoxy-5-methylpyridine | 30% H₂O₂ | 3-Methoxy-5-methylpyridine-N-oxide | 98 |

| 12 | 3-Methoxy Desloratadine derivative | BBr₃ | 3-Hydroxydesloratadine | 83 |

Strategies for the Synthesis of 3-Hydroxydesloratadine b-D-Glucuronide Conjugates

This compound is the major metabolite of desloratadine found in human plasma and urine nih.gov. The synthesis of this glucuronide conjugate is crucial for its use as a reference standard in analytical and metabolic studies. Both enzymatic and chemical synthesis strategies can be employed for this purpose.

Enzymatic Synthesis:

In vitro studies have demonstrated that 3-Hydroxydesloratadine can be converted to its O-glucuronide by incubating it with human liver microsomes supplemented with uridine (B1682114) 5'-diphosphate-glucuronic acid (UDPGA) nih.gov. This biomimetic approach utilizes the UGT enzymes present in the microsomes to catalyze the conjugation reaction. The formation of 3-Hydroxydesloratadine O-glucuronide has been observed in cryopreserved human hepatocytes nih.gov.

Chemical Synthesis:

For the production of larger quantities of the glucuronide reference standard, chemical synthesis is often preferred. The Koenigs-Knorr reaction is a classical and widely used method for the formation of O-glycosidic bonds, which is the type of linkage in this compound wikipedia.orgresearchgate.net. This reaction typically involves the coupling of a glycosyl halide (e.g., a protected glucuronyl bromide) with an alcohol (in this case, the hydroxyl group of 3-Hydroxydesloratadine) in the presence of a promoter, such as a silver or mercury salt wikipedia.orgresearchgate.net.

The application of the Koenigs-Knorr reaction to a complex molecule like 3-Hydroxydesloratadine would require a carefully planned protecting group strategy to ensure that the glucuronic acid is attached to the correct hydroxyl group and to prevent unwanted side reactions. The hydroxyl and carboxyl groups of the glucuronic acid donor are typically protected (e.g., as esters and methyl ethers) during the coupling reaction and then deprotected in the final steps of the synthesis.

The purification and rigorous characterization of synthetic this compound are essential to confirm its identity and purity as a reference standard.

Purification:

High-performance liquid chromatography (HPLC) is a standard technique for the purification of synthetic glucuronides. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile), is commonly employed. The purification process is monitored by UV detection, and the fractions containing the pure glucuronide are collected.

Characterization:

A combination of spectroscopic techniques is used to unequivocally determine the structure and purity of the synthesized this compound.

Mass Spectrometry (MS): Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are used to confirm the molecular weight of the glucuronide and to provide information about its structure through fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. Detailed analysis of the NMR spectra allows for the confirmation of the connectivity of the atoms within the molecule, the stereochemistry of the glycosidic bond (i.e., whether it is an α or β anomer), and the position of the glucuronic acid moiety on the 3-Hydroxydesloratadine core.

The combination of these purification and characterization techniques ensures the high quality of the synthetic this compound reference standard, which is critical for its use in quantitative and qualitative analytical methods.

Advanced Research Trajectories and Methodological Innovations

Investigation of N-Glucuronide Stability and Enzyme-Independent Deconjugation Events

A pivotal breakthrough in understanding the formation of 3-hydroxydesloratadine (B129375) has been the elucidation of a complex metabolic sequence involving an unstable N-glucuronide intermediate. For many years, the precise enzymatic pathway to 3-hydroxydesloratadine remained elusive, as conventional in vitro systems like human liver microsomes were unable to generate the metabolite. nih.govresearchgate.net

Research has now established a three-step process:

N-glucuronidation: Desloratadine (B1670295) first undergoes N-glucuronidation, a reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10). nih.govnih.gov

Hydroxylation: The resulting desloratadine N-glucuronide is then hydroxylated at the 3-position by the cytochrome P450 enzyme, CYP2C8. nih.govnih.gov

Deconjugation: This is followed by a rapid, enzyme-independent deconjugation (hydrolysis) of the N-glucuronide to yield 3-hydroxydesloratadine. nih.gov

The instability of the desloratadine N-glucuronide intermediate is a critical feature of this pathway. Its rapid, non-enzymatic hydrolysis highlights a unique biochemical event where the glucuronide acts as a transient shuttle, facilitating the subsequent CYP2C8-mediated oxidation—a reaction that does not efficiently occur on the parent desloratadine molecule. nih.govnih.gov This discovery underscores the importance of investigating transient, unstable intermediates in metabolic pathways, which may not be readily identified through standard metabolic screening.

| Step | Process | Key Enzyme/Event | Significance |

|---|---|---|---|

| 1 | N-Glucuronidation of Desloratadine | UGT2B10 | Obligatory first step for the formation of the CYP2C8 substrate. nih.govnih.gov |

| 2 | 3-Hydroxylation of Desloratadine N-glucuronide | CYP2C8 | Catalyzes the key hydroxylation event. nih.gov |

| 3 | Deconjugation | Rapid, non-enzymatic hydrolysis | Releases the 3-hydroxydesloratadine metabolite. nih.gov |

Development of In Silico and Computational Models for Metabolic Pathway Prediction

The complex, sequential nature of desloratadine metabolism presents an ideal case for the application of in silico and computational modeling. Physiologically based pharmacokinetic (PBPK) models have emerged as powerful tools for predicting the metabolic fate of drugs. nih.govnih.gov Whole-body PBPK models have been successfully developed to simultaneously predict the pharmacokinetics of both loratadine and its active metabolite, desloratadine, in various populations, including children. nih.govbohrium.com

These models integrate key physiological and biochemical parameters, such as:

Organ-specific blood flow and tissue composition.

Age-dependent variations in anatomy and physiology.

The activity and expression levels of metabolizing enzymes like CYPs and UGTs. nih.govnih.gov

For the desloratadine pathway, PBPK models can be parameterized to account for the sequential UGT2B10 and CYP2C8-mediated reactions. By incorporating data from in vitro studies, such as reaction kinetics from human hepatocytes, these models can simulate the plasma concentration-time profiles of both the parent drug and its metabolites. nih.govresearchgate.net Such models have proven reasonably accurate in predicting drug exposure, with many predictions falling within a 1.5 to 2-fold range of observed clinical values. nih.govresearchgate.net These computational approaches are invaluable in early drug development for forecasting pharmacokinetics and optimizing dosing regimens, especially in specific populations where clinical studies are challenging. nih.gov

Exploration of Structural-Activity Relationships of Metabolites in Receptor Binding Studies (General, not clinical)

The pharmacological activity of desloratadine is primarily due to its action as a selective inverse agonist of the peripheral histamine H1 receptor. nih.gov The interaction between a ligand and its receptor is governed by its three-dimensional structure, size, shape, and charge, which collectively determine its binding affinity. youtube.com

Glucuronidation represents a significant structural modification, adding a large, polar glucuronic acid moiety to the parent molecule. This process generally increases the hydrophilicity of a compound to facilitate its excretion. From a structure-activity relationship (SAR) perspective, such a modification is typically expected to decrease or abolish the binding affinity for the original receptor target. The addition of the bulky glucuronide group can introduce steric hindrance, preventing the metabolite from fitting into the receptor's binding pocket. nih.gov

While specific receptor binding studies on 3-Hydroxydesloratadine β-D-glucuronide are not widely published, general principles of SAR for antihistamines provide insight. The binding to the H1 receptor involves key interactions with specific amino acid residues within the receptor's transmembrane domains. nih.gov The addition of the glucuronide conjugate to the 3-hydroxy position of desloratadine would drastically alter the molecule's physicochemical properties, making it highly unlikely to retain significant affinity for the H1 receptor. The primary role of this glucuronidation step is therefore considered to be detoxification and elimination, rather than contributing to the pharmacological effect.

Novel In Vitro Systems for Mimicking Complex Metabolic Interactions and Fluxes

The successful elucidation of the 3-hydroxydesloratadine formation pathway was heavily reliant on advancements in in vitro model systems. For years, conventional models like subcellular human liver microsomes (HLM) failed to produce this key metabolite because they lacked the necessary cofactors and cellular machinery to perform the initial, obligatory N-glucuronidation step in sequence with the subsequent CYP-mediated oxidation. nih.govresearchgate.net

The breakthrough came with the use of more physiologically relevant systems:

Cryopreserved Human Hepatocytes (CHHs): These cells retain a high degree of metabolic competence and viability after thawing. researchtrends.net Crucially, they contain the full complement of both Phase I (e.g., CYP) and Phase II (e.g., UGT) enzymes, as well as the necessary cofactors (NADPH and UDP-glucuronic acid), all within an intact cellular environment. nih.govbioivt.com Studies using CHHs were the first to demonstrate the formation of 3-hydroxydesloratadine in vitro, enabling researchers to identify the involvement of both UGT2B10 and CYP2C8. nih.gov

Advanced 3D Liver Models: More recent innovations include 3D co-culture systems, such as HUREL® Micro Livers. visikol.com These models combine primary hepatocytes with other non-parenchymal cells, creating a microenvironment that better mimics the architecture and function of the native liver. nih.govnih.gov These 3D models exhibit long-term phenotypic stability and superior metabolic competency, and they have also been successfully used to generate 3-hydroxydesloratadine, further validating their utility in studying complex metabolic pathways that are difficult to replicate in simpler systems. visikol.com

The use of these advanced in vitro models has been instrumental in solving the long-standing mystery of desloratadine metabolism and provides a powerful platform for studying complex metabolic fluxes and interactions for other drug candidates.

| Model System | Key Characteristics | Ability to Form 3-Hydroxydesloratadine | Reason |

|---|---|---|---|

| Human Liver Microsomes (HLM) | Subcellular fraction; contains CYP enzymes. | No | Lacks UGT activity unless UDPGA is added, and cannot perform the sequential reaction efficiently. nih.gov |

| Cryopreserved Human Hepatocytes (CHHs) | Intact cells; contain both Phase I and II enzymes and cofactors. researchtrends.net | Yes | Cellular machinery allows for the complete sequential UGT and CYP-mediated pathway. nih.gov |

| 3D Co-Culture Models (e.g., HUREL®) | More physiologically relevant; long-term stability and high metabolic competence. visikol.comnih.gov | Yes | Enhanced cellular function and longevity supports complex, multi-step metabolic pathways. visikol.com |

Q & A

Basic: What enzymes catalyze the formation of 3-hydroxydesloratadine and its subsequent glucuronidation?

Methodological Answer:

While the specific enzyme(s) responsible for forming 3-hydroxydesloratadine remain unidentified, CYP2C8 is implicated based on inhibition studies. For example, gemfibrozil (a strong CYP2C8 inhibitor) reduces 3-hydroxydesloratadine plasma levels by ~98%, suggesting CYP2C8's role in its hydroxylation . Glucuronidation likely involves UDP-glucuronosyltransferases (UGTs), though specific isoforms are unconfirmed. To identify enzymes, use in vitro models (e.g., human hepatocytes or recombinant enzymes) with selective inhibitors (e.g., montelukast for CYP2C8) or genetic knockdown approaches .

Basic: What analytical methods are validated for quantifying 3-hydroxydesloratadine β-D-glucuronide in biological matrices?

Methodological Answer:

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. Key considerations include:

- Sample preparation: Use protein precipitation or solid-phase extraction to minimize matrix effects from plasma proteins (binding rates: 85–89% for 3-hydroxydesloratadine) .

- Chromatography: Optimize reverse-phase columns to separate desloratadine, 3-hydroxydesloratadine, and its glucuronide.

- Internal standards: Deuterated analogs improve quantification accuracy .

Advanced: How to design experiments to address intersubject variability in 3-hydroxydesloratadine formation?

Methodological Answer:

Approximately 6% of the population are "poor metabolizers" (AUC ratio <0.1 or desloratadine half-life >50 hours). To study this variability:

- Cohort stratification: Pre-screen subjects for CYP2C8 polymorphisms (e.g., CYP2C83 allele) or phenotype via probe drugs (e.g., repaglinide).

- Pharmacokinetic modeling: Use nonlinear mixed-effects models (NONMEM) to account for covariates (age, renal function) and identify subpopulations .

- Dose adjustment studies: Test reduced desloratadine doses in poor metabolizers to avoid toxicity .

Advanced: How should researchers control for false discoveries in metabolomic studies of glucuronide metabolites?

Methodological Answer:

For high-throughput data (e.g., untargeted metabolomics), apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) instead of familywise error rate (FWER). This method balances statistical power and type I error by adjusting p-values based on the rank order of significance. For example, set FDR at 5% to limit false positives while retaining sensitivity .

Basic: How does renal impairment affect the pharmacokinetics of 3-hydroxydesloratadine β-D-glucuronide?

Methodological Answer:

In patients with severe renal impairment:

- Desloratadine exposure (AUC) increases 2.5-fold, but 3-hydroxydesloratadine levels remain stable due to reduced renal clearance of the parent drug.

- Experimental design: Use crossover studies comparing healthy subjects to renally impaired cohorts. Measure glomerular filtration rate (GFR) and correlate with AUC ratios. Note that hemodialysis does not significantly remove either compound .

Advanced: What experimental approaches elucidate drug-drug interactions involving 3-hydroxydesloratadine glucuronidation?

Methodological Answer:

- In vitro inhibition assays: Incubate human liver microsomes with desloratadine and UGT inhibitors (e.g., probenecid) to quantify glucuronide formation.

- Clinical crossover trials: Administer desloratadine with CYP2C8/UGT inhibitors (e.g., gemfibrozil) and measure metabolite ratios. In one study, gemfibrozil reduced the 3-hydroxydesloratadine:desloratadine AUC ratio to <2% of baseline .

- Mechanistic modeling: Use physiologically based pharmacokinetic (PBPK) models to predict interactions under varying enzyme activities .

Basic: What is the prevalence of poor metabolizers of desloratadine, and how is this phenotype defined?

Methodological Answer:

Approximately 6% of the population are poor metabolizers, defined by:

- AUC ratio (3-hydroxydesloratadine:desloratadine) <0.1, or

- Desloratadine half-life >50 hours (vs. normal 27 hours).

This phenotype is consistent across age groups (2–70 years) and unrelated to renal/hepatic function. Screening requires longitudinal pharmacokinetic studies with frequent blood sampling .

Advanced: How to address data contradictions in studies of glucuronide metabolite stability?

Methodological Answer:

Contradictions (e.g., variable plasma recovery rates) may arise from:

- Pre-analytical factors: Improper sample storage (hydrolysis of glucuronides) or hemolysis.

- Analytical variability: Differences in LC-MS ionization efficiency.

Solutions: - Standardize protocols for sample collection (e.g., immediate freezing at -80°C).

- Validate stability under storage conditions using spiked quality controls.

- Use isotopically labeled internal standards to normalize batch effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.